N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide
Description
Chemical Structure and Key Features
The compound is a modified purine derivative featuring:
- A tetrahydrofuran (THF) ring with stereospecific hydroxyl and hydroxymethyl groups at the 4R and 5R positions, respectively.
- A 6-oxo-6,9-dihydro-1H-purin-2-yl moiety, indicating a deprotonated purine base with a ketone group at position 4.
- A 2-phenylacetamide substituent at the purine N2 position, contributing to lipophilicity and target-binding interactions.
Properties
Molecular Formula |
C18H19N5O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19N5O5/c24-8-12-11(25)7-14(28-12)23-9-19-15-16(23)21-18(22-17(15)27)20-13(26)6-10-4-2-1-3-5-10/h1-5,9,11-12,14,24-25H,6-8H2,(H2,20,21,22,26,27)/t11-,12+,14+/m0/s1 |
InChI Key |
DGSXFEJDMIOLCB-OUCADQQQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)CC4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)CC4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide involves multiple steps. One common method includes the protection of the hydroxyl groups of adenosine, followed by selective benzoylation and subsequent deprotection. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) for protection and benzoyl chloride for benzoylation.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in an organic solvent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Plays a role in studying cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid metabolism. It can inhibit certain enzymes, thereby affecting cellular processes like DNA replication and repair. The pathways involved often include signal transduction mechanisms that regulate cellular responses to external stimuli.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Group Variations
The compound shares a conserved purine-THF scaffold with several analogues, but key substitutions dictate pharmacological and physicochemical differences:
Table 1: Structural and Functional Comparisons
Key Research Findings and Trends
Thiophosphate vs. Hydroxyl Modifications :
- Thiophosphate groups (e.g., Compound 22) improve nuclease resistance in oligonucleotides but require deprotection for biological activity .
- Unprotected hydroxyls (e.g., Target Compound) enhance solubility but increase susceptibility to enzymatic degradation .
Substituent Effects on Bioactivity :
- Phenylacetamide vs. Benzamide : The 2-phenylacetamide group in the Target Compound may enhance membrane permeability compared to N6-benzamide derivatives (e.g., Compound 14) .
- Fluorination : The 3-fluoro-THF derivative (Compound 14) shows improved metabolic stability due to reduced oxidative metabolism .
Cluster Analysis of Bioactivity :
- Compounds with similar substituents (e.g., sulfanylmethyl or fluorinated groups) cluster into groups with shared protein targets, such as kinases or nucleoside transporters .
- Molecular networking () confirms that structural similarities correlate with conserved fragmentation patterns (cosine scores >0.8) and bioactivity profiles.
Biological Activity
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide (CAS No. 68892-42-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 337.33 g/mol. It is characterized by a tetrahydrofuran moiety and a purine base, suggesting potential interactions with nucleic acid metabolism.
| Property | Value |
|---|---|
| CAS Number | 68892-42-2 |
| Molecular Formula | C14H19N5O5 |
| Molecular Weight | 337.33 g/mol |
| Storage Conditions | Inert atmosphere, -20°C |
Antiviral Activity
Research indicates that compounds with purine and tetrahydrofuran structures exhibit antiviral properties by inhibiting viral replication. For instance, nucleoside analogs similar to the compound have been shown to interfere with viral RNA synthesis in various viral infections, including HIV and Hepatitis C .
Antitumor Activity
Several studies have reported that purine derivatives possess significant antitumor effects. The mechanism often involves the inhibition of DNA synthesis and repair pathways in cancer cells. In vitro studies demonstrated that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of nucleoside analogs. For example, a study involving neuronal progenitor cells showed that certain purine derivatives could promote neuronal differentiation and survival under stress conditions. This suggests possible applications in treating neurodegenerative diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The purine structure allows for incorporation into RNA or DNA, leading to chain termination during replication.
- Induction of Apoptosis : By triggering mitochondrial pathways and caspase activation in cancer cells.
- Modulation of Cellular Signaling Pathways : Interfering with growth factor signaling can alter cell proliferation and survival.
Case Studies
- Antiviral Efficacy : A study on purine analogs demonstrated that compounds structurally related to N-(9... exhibited IC50 values in the low micromolar range against several viruses, indicating strong antiviral activity .
- Cancer Cell Line Testing : In a recent assay using MDA-MB-231 breast cancer cells treated with various concentrations of related compounds, significant reductions in cell viability were observed at concentrations above 50 µM after 72 hours .
- Neuronal Differentiation : In experiments using NT2 cells as a model for neuronal differentiation, specific nucleoside analogs promoted the expression of neuronal markers significantly compared to controls .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this purine-derived compound?
- Methodological Answer : Synthesis optimization should focus on controlling stereochemistry and minimizing side reactions. Key parameters include:
- Temperature control : Maintain reaction temperatures between 0–4°C during phosphorylation steps to prevent undesired hydrolysis .
- Protecting group selection : Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection to enhance stability during nucleophilic substitutions .
- Analytical validation : Employ HPLC with UV detection (λ = 260 nm) and tandem mass spectrometry (MS/MS) to monitor intermediate purity and final product integrity .
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Combine multi-dimensional NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemical ambiguities in the tetrahydrofuran and purine moieties. For example:
- Tetrahydrofuran ring : Assign H-NMR coupling constants (e.g., = 5.2 Hz) to confirm the (2R,4S,5R) configuration .
- Phenylacetamide group : Use NOESY to verify spatial proximity between the phenyl ring and purine C8 hydrogen .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., calculated [M+H] = 413.1452) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested against polar solvents) and ANSI Z87.1-certified safety goggles to prevent dermal/ocular exposure .
- Engineering controls : Use fume hoods with face velocity ≥0.5 m/s during powder handling to mitigate inhalation risks .
- Spill management : Decontaminate spills with 10% (v/v) sodium hypochlorite solution to oxidize reactive intermediates .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s phosphorylation?
- Methodological Answer :
- Quantum mechanical (QM) calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to compare activation energies of competing phosphorylation pathways (e.g., for P=O vs. P–N bond formation) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on transition-state geometries using explicit solvent models .
- Validation : Correlate computational predictions with experimental P-NMR chemical shifts (δ = -1.2 to +3.5 ppm) to confirm dominant mechanistic pathways .
Q. What methodologies are effective for analyzing contradictory stability data in aqueous vs. non-polar solvents?
- Methodological Answer :
- Kinetic stability assays : Conduct accelerated degradation studies at pH 2–9 (37°C) with UPLC monitoring to quantify hydrolysis rates (e.g., t = 8.3 hrs at pH 7.4) .
- Solid-state analysis : Perform dynamic vapor sorption (DVS) to assess hygroscopicity-driven decomposition in crystalline forms .
- Cross-validation : Compare experimental results with COSMO-RS simulations to predict solvent-solute interactions and identify destabilizing solvents (e.g., ε > 30) .
Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Fluorescence anisotropy : Label the purine N7 position with Cy3 dye to measure binding affinity (K) for adenosine receptors .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH = -12.6 kcal/mol) to validate computational docking predictions .
- Cryo-EM : Resolve ligand-enzyme complexes at 3.2 Å resolution to map hydrogen bonding between the tetrahydrofuran hydroxyls and catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
